Methanetrisulphonic acid
CAS No.: 54322-33-7
Cat. No.: VC3826415
Molecular Formula: CH4O9S3
Molecular Weight: 256.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54322-33-7 |
|---|---|
| Molecular Formula | CH4O9S3 |
| Molecular Weight | 256.2 g/mol |
| IUPAC Name | methanetrisulfonic acid |
| Standard InChI | InChI=1S/CH4O9S3/c2-11(3,4)1(12(5,6)7)13(8,9)10/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10) |
| Standard InChI Key | NARPMWPOFWHFDX-UHFFFAOYSA-N |
| SMILES | C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O |
| Canonical SMILES | C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Methanesulfonic acid is the simplest alkanesulfonic acid, featuring a methyl group bonded to a sulfonic acid functional group. Its molecular structure (H₃C−S(=O)₂−OH) confers strong acidity (pKa ≈ -2.6) , comparable to mineral acids like sulfuric acid. Key structural attributes include:
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Hybridization: The sulfur atom adopts a tetrahedral geometry with double bonds to two oxygen atoms and single bonds to the methyl group and hydroxyl group .
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Conjugation: Resonance stabilization of the sulfonate anion (CH₃SO₃⁻) enhances acidity, enabling complete ionization in aqueous solutions .
Table 1: Physical Properties of Methanesulfonic Acid
| Property | Value | Source |
|---|---|---|
| Melting Point | 17–19 °C | |
| Boiling Point | 167 °C at 10 mmHg | |
| Density (20°C) | 1.4812 g/mL | |
| Solubility in Water | 1,000 g/L at 20°C | |
| Refractive Index (16°C) | 1.4317 | |
| Vapor Pressure (20°C) | 1 mmHg |
Synthesis and Industrial Production
MSA is synthesized via multiple routes, with modern methods prioritizing efficiency and environmental sustainability:
Historical Methods
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Kolbe Electrolysis (1840s): Early synthesis involved electrolytic reduction of trichloromethylsulfonyl chloride (CCl₃SO₂Cl) to sequentially remove chlorine atoms, yielding MSA .
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Oxidation of Methylthiols: Reaction of methanethiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) with nitric acid or hydrogen peroxide .
Contemporary Industrial Processes
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Grillo-Werke Process: Direct reaction of methane (CH₄) and sulfur trioxide (SO₃) catalyzed by organic peroxides at ≤65°C and 11 MPa . This method avoids hazardous intermediates and aligns with green chemistry principles.
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BASF Two-Step Method:
Chemical Reactivity and Catalytic Applications
MSA’s non-oxidizing nature and high thermal stability make it a superior catalyst in organic synthesis:
Esterification and Alkylation
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Ester Synthesis: MSA catalyzes ester formation between carboxylic acids and alcohols, outperforming sulfuric acid due to reduced side reactions (e.g., sulfonation) .
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Friedel-Crafts Alkylation: Its strong acidity facilitates electrophilic substitution in aromatic systems without oxidizing sensitive substrates .
Polymerization
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Cationic Polymerization: MSA initiates polymerization of alkenes (e.g., isobutylene) and epoxides, producing high-molecular-weight polymers with low polydispersity .
Table 2: Comparative Acid Strengths in Common Catalysts
| Acid | pKa | Oxidizing Potential |
|---|---|---|
| Methanesulfonic acid | -2.6 | Low |
| Sulfuric acid | -3.0 | High |
| Hydrochloric acid | -6.3 | Moderate |
Industrial and Pharmaceutical Applications
Electroplating and Metal Processing
MSA’s ability to dissolve metal salts at high concentrations (e.g., 2.5 M Pb²⁺, 1.8 M Sn²⁺) enables its use in:
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Lead-Acid Battery Recycling: Selective leaching of lead oxides without generating toxic chlorine gas .
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Tin and Copper Plating: Non-corrosive baths yield uniform coatings with minimal pitting .
Pharmaceutical Synthesis
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Peptide Deprotection: MSA replaces trifluoroacetic acid (TFA) in solid-phase peptide synthesis, avoiding perfluoroalkyl substance (PFAS) regulations .
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API Manufacturing: Key intermediate in angiotensin II receptor blockers (e.g., telmisartan) .
| Region | Regulation |
|---|---|
| EU | REACH registered (No SVHC listing) |
| USA | EPA TSCA Inventory Listed |
| Japan | MITI Classified (Non-hazardous) |
Emerging Research and Future Directions
Green Chemistry Innovations
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CO₂ Capture: MSA-based solvents show high CO₂ absorption capacities (≥1.2 mol CO₂/mol MSA) at ambient temperatures .
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Ionic Liquid Synthesis: MSA-derived ionic liquids exhibit low viscosity and high conductivity for energy storage applications .
Challenges in Peptide Synthesis
While MSA effectively removes tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups, it struggles with trityl (Trt) groups on histidine and asparagine residues . Mixed solvent systems (e.g., MSA/dichloromethane/acetic acid) are under investigation to address this limitation .
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